molecular formula C11H14BrN B12076585 1-(4-Bromo-3-methylphenyl)but-3-EN-1-amine

1-(4-Bromo-3-methylphenyl)but-3-EN-1-amine

Katalognummer: B12076585
Molekulargewicht: 240.14 g/mol
InChI-Schlüssel: WRYYNJCFQBHHOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Bromo-3-methylphenyl)but-3-EN-1-amine is an organic compound characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, along with a butenylamine side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-methylphenyl)but-3-EN-1-amine typically involves the following steps:

    Bromination: The starting material, 3-methylphenyl, undergoes bromination using bromine (Br₂) in the presence of a catalyst such as iron (Fe) to yield 4-bromo-3-methylphenyl.

    Formation of Butenylamine Side Chain: The brominated compound is then subjected to a reaction with but-3-en-1-amine under basic conditions to form the desired product. This step often involves the use of a base like sodium hydroxide (NaOH) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Bromo-3-methylphenyl)but-3-EN-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can convert the compound into amines or alcohols.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles like hydroxide (OH⁻), cyanide (CN⁻), or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: NaOH in aqueous or alcoholic medium.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Hydroxylated or aminated derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromo-3-methylphenyl)but-3-EN-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4-Bromo-3-methylphenyl)but-3-EN-1-amine depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(4-Bromo-2-methylphenyl)but-3-EN-1-amine
  • 1-(4-Bromo-3-methylphenyl)ethan-1-amine

Uniqueness

1-(4-Bromo-3-methylphenyl)but-3-EN-1-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of a butenylamine side chain. This structural uniqueness can impart distinct chemical reactivity and biological activity compared to similar compounds.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.

Eigenschaften

Molekularformel

C11H14BrN

Molekulargewicht

240.14 g/mol

IUPAC-Name

1-(4-bromo-3-methylphenyl)but-3-en-1-amine

InChI

InChI=1S/C11H14BrN/c1-3-4-11(13)9-5-6-10(12)8(2)7-9/h3,5-7,11H,1,4,13H2,2H3

InChI-Schlüssel

WRYYNJCFQBHHOQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)C(CC=C)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.